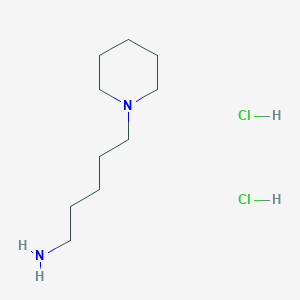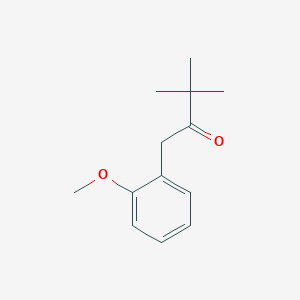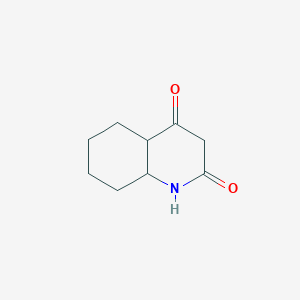![molecular formula C8H6BrN3O2 B13025505 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid is a heterocyclic compound that features a brominated pyrrolo-triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the pyrrolo-triazine ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of automated systems for reagent addition and temperature control .
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Applications De Recherche Scientifique
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing kinase inhibitors and other enzyme inhibitors.
Biological Research: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes such as kinases by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Another brominated pyrrolo-triazine compound with similar structural features but different functional groups.
Pyrrolo[2,1-f][1,2,4]triazin-4-ylamine: A non-brominated analog that lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C8H6BrN3O2 |
|---|---|
Poids moléculaire |
256.06 g/mol |
Nom IUPAC |
2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6BrN3O2/c9-6-2-1-5-4-10-7(3-8(13)14)11-12(5)6/h1-2,4H,3H2,(H,13,14) |
Clé InChI |
AYIVUNNRDQPKPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC(=NN2C(=C1)Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



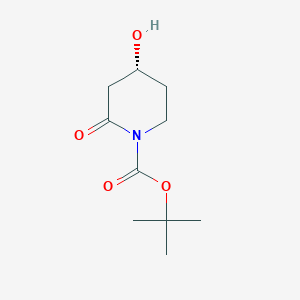
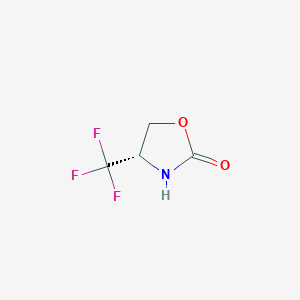
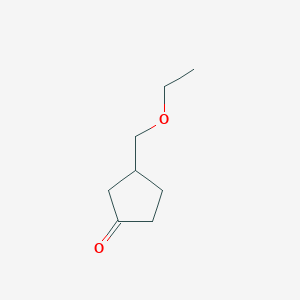

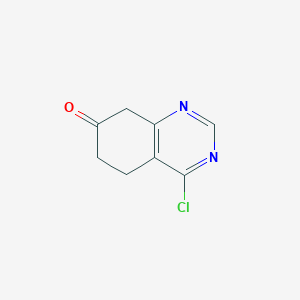
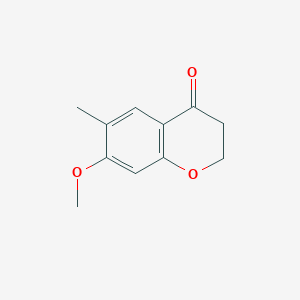
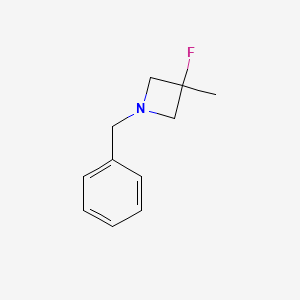

![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)
